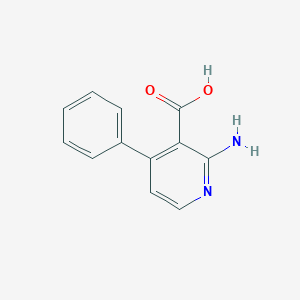

2-Amino-4-phenylnicotinic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2-amino-4-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDHGRROKDRUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Phenylnicotinic Acid and Analogues

Multi-component Reaction Strategies for Pyridine (B92270) Ring Formation

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product containing substantial portions of all reactants, have emerged as a powerful tool for synthesizing functionalized 2-aminopyridines. mdpi.comnih.gov These one-pot processes are highly efficient, reducing waste, time, and energy consumption compared to traditional multi-step syntheses. nih.gov A common and effective MCR for 2-amino-3-cyanopyridine (B104079) derivatives involves the four-component condensation of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). researchgate.netmdpi.com

Condensation Reactions Involving Aldehydes and Malononitrile

A key step in the multi-component synthesis of the 2-aminopyridine (B139424) scaffold is the Knoevenagel condensation. nih.govrsc.org This reaction typically occurs between an aldehyde (e.g., benzaldehyde (B42025) or its derivatives) and an active methylene (B1212753) compound, most commonly malononitrile. nih.gov The reaction is initiated by a base or catalyst, which deprotonates the malononitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a condensation product, an arylidenemalononitrile intermediate, after dehydration. nih.gov This highly reactive intermediate is a Michael acceptor, primed for the subsequent cyclization steps. nih.gov

Utilization of Aminoketones and Acetophenones in Cyclization

Following the formation of the arylidenemalononitrile intermediate, a ketone, such as acetophenone (B1666503) or its derivatives, is introduced into the reaction sequence. researchgate.netnih.gov In the presence of a nitrogen source like ammonium acetate, the ketone can form an enamine intermediate. nih.gov This enamine then acts as a nucleophile in a Michael addition reaction, attacking the electron-deficient double bond of the arylidenemalononitrile. nih.gov This addition is a crucial carbon-carbon bond-forming step that sets the stage for the final intramolecular cyclization and aromatization, ultimately yielding the stable 2-aminopyridine ring structure. nih.govnih.gov

Role of Ammonium Acetate as a Nitrogen Source and Catalyst

Ammonium acetate (NH₄OAc) plays a pivotal dual role in the multi-component synthesis of 2-aminopyridines. bohrium.comscilit.com Primarily, it serves as the essential nitrogen source, providing the nitrogen atom that becomes incorporated into the pyridine ring. nih.govrsc.org It facilitates the in-situ formation of enamine intermediates from ketones. nih.gov

Beyond being a reagent, ammonium acetate can also function as a catalyst. bohrium.comscilit.com Its versatility allows it to participate in various steps of the reaction cascade, including promoting the initial condensation and facilitating the final cyclization and dehydration steps that lead to the aromatization of the pyridine ring. nih.govbohrium.com This dual functionality makes it an inexpensive, effective, and widely used component in these syntheses. scilit.com

Catalytic Approaches in the Synthesis of 2-Aminopyridine Derivatives

The efficiency and selectivity of 2-aminopyridine synthesis can be significantly enhanced through the use of catalysts. Both homogeneous and heterogeneous catalysts are employed to accelerate reaction rates, often under milder conditions, and to influence the regioselectivity of the final products.

Application of Brønsted and Lewis Acid Catalysts

Both Brønsted and Lewis acids are effective catalysts for the synthesis of pyridine derivatives. mdpi.com Brønsted acids (proton donors) can activate carbonyl compounds by protonating the carbonyl oxygen, thereby increasing their electrophilicity and making them more susceptible to nucleophilic attack. mdpi.com Lewis acids (electron-pair acceptors) function similarly by coordinating to the carbonyl oxygen, which also enhances the carbonyl carbon's electrophilicity. nih.gov This activation is crucial for promoting the key condensation and cyclization steps. rsc.org The choice of acid catalyst can influence reaction yields and conditions. For instance, boric acid has been used as an efficient green catalyst for the synthesis of 2-amino-4,6-diarylnicotinonitrile under solvent-free microwave irradiation. mdpi.com

| Catalyst Type | Example Catalyst | Role in Synthesis | Typical Conditions |

|---|---|---|---|

| Brønsted Acid | Boric Acid | Activates carbonyl groups for condensation and cyclization. mdpi.com | Solvent-free, Microwave irradiation mdpi.com |

| Lewis Acid | Zinc-based compounds | Activates the pyridine ring for nucleophilic substitution by binding to the nitrogen atom. nih.gov | Mild conditions nih.gov |

| Brønsted Acid | HBF₄ | Acts as an oxidizing promoter catalyst. mdpi.com | Mild, Solvent-free mdpi.com |

Heterogeneous Catalysis with Nanomaterials

Heterogeneous catalysis using nanomaterials offers significant advantages for the synthesis of 2-aminopyridine derivatives, aligning with the principles of green chemistry. researchgate.net Nanocatalysts provide a high surface-area-to-volume ratio, leading to increased catalytic activity. nih.gov A key benefit is the ease of catalyst recovery and reusability, which is often achieved through simple filtration or, in the case of magnetic nanoparticles, by using an external magnet. researchgate.netorgchemres.org This simplifies product purification and reduces waste. researchgate.net

A variety of nanomaterials have been successfully employed. For example, copper nanoparticles supported on charcoal have been used for the four-component coupling reaction to produce 2-amino-3-cyanopyridine derivatives in good to excellent yields. researchgate.net Similarly, superparamagnetic nanoparticles modified with organic moieties, such as Fe₃O₄@Niacin, serve as efficient and green biocatalysts for the same reaction in water under microwave irradiation. researchgate.net Other examples include nanostructured diphosphates like Na₂CaP₂O₇, which act as effective heterogeneous catalysts under solvent-free conditions. mdpi.com

| Nanocatalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper Nanoparticles on Charcoal (Cu/C) | Four-component coupling of ketone, aldehyde, malononitrile, ammonium acetate. | High yields, reusable (at least 8 times), scalable. | researchgate.net |

| Superparamagnetic Fe₃O₄@Niacin | Four-component condensation in water. | Green biocatalyst, easy magnetic separation, reusable (at least 6 times). | researchgate.net |

| Nanostructured Na₂CaP₂O₇ | Four-component condensation of aldehydes, malononitrile, ketone, ammonium acetate. | Green, recoverable, solvent-free conditions. | mdpi.com |

| IRMOF-3/GO/CuFe₂O₄ Composite | One-pot reaction of aldehydes, amines, malononitrile, dimedone. | High efficiency, easy magnetic recovery, reusable. | nih.gov |

Transition Metal-Mediated Transformations for Aryl Substitution

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl substituents onto heterocyclic rings. The Suzuki-Miyaura coupling, in particular, stands out as a versatile and widely used method for the synthesis of biaryl compounds, including 4-aryl-2-aminopyridine derivatives. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid in the presence of a base. nih.govmdpi.comnih.gov

The synthesis of 4'-aryl-substituted 2,2':6',2"-terpyridines has been successfully achieved through the palladium-catalyzed cross-coupling of 4'-bromoterpyridine or 4'-triflate-terpyridine with various aryl boronic acids. google.com This demonstrates the feasibility of introducing aryl groups at the 4-position of a pyridine ring, a key structural feature of 2-amino-4-phenylnicotinic acid. While direct examples of Suzuki-Miyaura coupling to form this compound are not extensively detailed in the provided literature, the principles are readily applicable. A plausible synthetic route would involve the coupling of a 2-amino-4-halonicotinic acid derivative with phenylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial for achieving high yields and selectivity. nih.gov

A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd₂(dba)₃, are commonly employed for Suzuki-Miyaura reactions. researchgate.netnih.gov The choice of base, often an inorganic carbonate like K₂CO₃ or Cs₂CO₃, and solvent, such as aqueous toluene (B28343) or 1,4-dioxane, can significantly influence the reaction outcome. researchgate.netmdpi.com The tolerance of the Suzuki-Miyaura coupling to a wide range of functional groups makes it a highly attractive method for the synthesis of complex molecules. nih.govnih.gov

Table 1: Key Features of Suzuki-Miyaura Coupling for Aryl Substitution

| Feature | Description |

| Reactants | Aryl Halide/Triflate and Arylboronic Acid/Ester |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | Toluene, 1,4-dioxane, often with water |

| Advantages | High functional group tolerance, good yields |

Modern Synthetic Techniques for Enhanced Efficiency

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methodologies. Microwave-assisted organic synthesis, ultrasonic irradiation, and the use of green solvents have emerged as key technologies in this endeavor.

Microwave-Assisted Organic Synthesis

Microwave irradiation has been shown to dramatically accelerate a wide range of organic reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.netnanobioletters.com The synthesis of 2-aminonicotinic acid derivatives has been successfully achieved using microwave-assisted techniques. For instance, the reaction of 2-chloronicotinic acid with various amines under microwave heating has been reported to produce a range of 2-aminonicotinic acids in good yields. nih.gov

One-pot microwave-assisted synthesis has also been employed for the preparation of 2-amino-4,6-diaryl pyrimidines from chalcones and guanidine (B92328) nitrate (B79036) on a solid support, highlighting the efficiency and solvent-free nature of this approach. researchgate.net Similarly, the synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxyphenyl)-pyridines has been accomplished through a microwave-assisted, solventless reaction of 4'-hydroxy chalcones with malononitrile and ammonium acetate. researchgate.net These examples underscore the potential of microwave-assisted synthesis for the rapid and efficient construction of the this compound scaffold and its analogues. chemicalbook.comresearchgate.netsemanticscholar.org

Ultrasonic Irradiation in Reaction Acceleration

Ultrasonic irradiation, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, often resulting in improved yields and shorter reaction times. researchgate.netnih.gov While a specific example for the synthesis of this compound is not provided in the search results, the application of ultrasound in the synthesis of related 2-amino-3-cyanopyridine and 2-amino-4H-pyran derivatives suggests its potential applicability. nih.govresearchgate.net

An environmentally friendly, one-pot, four-component synthesis of novel 2-amino-3-cyanopyridine derivatives has been reported under ultrasonic irradiation. nih.gov This method offers several advantages, including excellent yields, a cleaner reaction profile, and significantly reduced reaction times. nih.gov The use of ultrasound has also been shown to be superior to conventional methods in the synthesis of 2-amino-4-aryl-4H-chromene derivatives, particularly in terms of yield and reaction time. researchgate.net These findings indicate that ultrasonic irradiation could be a valuable tool for accelerating the synthesis of this compound and its analogues.

Green Chemistry Considerations: Aqueous Reaction Media

A key aspect of green chemistry is the use of environmentally benign solvents, with water being the most desirable choice. nih.gov Several synthetic methods for pyridine and pyrimidine (B1678525) derivatives have been developed that utilize aqueous media, often in conjunction with microwave or ultrasonic assistance. researchgate.netsemanticscholar.org

The one-pot synthesis of 4-aryl-2-aminothiazoles has been efficiently carried out in a mixture of polyethylene (B3416737) glycol (PEG)-400 and water under microwave irradiation, demonstrating a greener approach by avoiding hazardous organic solvents. researchgate.netsemanticscholar.org Furthermore, the synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been achieved in neat water under microwave irradiation, showcasing a highly environmentally friendly protocol. mdpi.com The development of such aqueous-based synthetic routes for this compound would represent a significant advancement in the sustainable production of these compounds.

Derivatization and Functionalization Strategies

The biological activity and material properties of this compound can be fine-tuned through derivatization and functionalization. The introduction of specific moieties, such as halogens and trifluoromethyl groups, can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability.

Introduction of Halogen and Trifluoromethyl Moieties

The incorporation of halogen atoms into the 2-aminonicotinic acid scaffold can provide a handle for further synthetic transformations, such as cross-coupling reactions, and can also modulate biological activity. The halogenation of 2-aminopyridines has been studied, with methods developed to control the regioselectivity of the reaction. google.com For instance, blocking the 5-position with a halogen atom before nitration can direct the nitro group to the 3-position. google.com The halogenation of 2-aminothiazoles has also been shown to proceed via an addition-elimination mechanism. researchgate.netguidechem.com While direct halogenation of this compound is not explicitly described, these principles can be applied. A procedure for the bromination of 2-aminonicotinic acid in glacial acetic acid has been reported, yielding the brominated product. nih.gov

The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. chemicalbook.commdpi.com Several routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed, often involving the synthesis of the pyridine ring with the trifluoromethyl group already in place. researchgate.netmdpi.com For example, 2-amino-6-(trifluoromethyl)nicotinic acid can be synthesized from 2-chloro-6-(trifluoromethyl)nicotinic acid. chemicalbook.com The introduction of a trifluoromethyl group at other positions of the this compound scaffold could lead to novel analogues with potentially enhanced properties.

Incorporation of Diverse Aromatic and Heteroaromatic Substituents

The synthesis of analogues of this compound often involves strategies that allow for the introduction of a wide array of aromatic and heteroaromatic substituents. A prevalent method for creating related structures, such as 2-amino-4,6-diphenylnicotinonitriles, utilizes a multi-step approach starting from readily available aldehydes and acetophenones. mdpi.com This process facilitates the incorporation of diverse functionalities onto the core structure.

The initial step involves a base-catalyzed Claisen-Schmidt condensation between various substituted acetophenones and aldehydes to form chalcone (B49325) intermediates. mdpi.com These chalcones are then subjected to a cyclocondensation reaction with malononitrile and ammonium acetate in a refluxing solvent like ethanol (B145695) to yield the desired 2-aminonicotinonitrile derivatives. mdpi.com The versatility of this method lies in the commercial availability of a wide range of substituted aldehydes and acetophenones, enabling the synthesis of a library of compounds with different aromatic and heteroaromatic groups at the 4- and 6-positions of the pyridine ring. mdpi.com Researchers have successfully synthesized these types of compounds using various reaction conditions, including solvent-free approaches and using water as a green solvent alternative. mdpi.com

Another powerful strategy for incorporating aromatic and heteroaromatic diversity is through cross-coupling reactions. rsc.org For instance, a general strategy for synthesizing analogues of complex molecules involves a Suzuki cross-coupling reaction. rsc.org This approach typically pairs a common fragment (e.g., a boronic acid or halide derivative of the main scaffold) with various aromatic or heteroaromatic coupling partners to build a focused library of mimetics. rsc.org This method offers high functional group tolerance and is a key strategy for creating structural diversity in medicinal chemistry. nih.gov

The table below illustrates the synthesis of various 2-amino-4,6-diphenylnicotinonitrile analogues, demonstrating the incorporation of diverse substituents.

| Entry | Aldehyde (Substituent R¹) | Acetophenone (Substituent R²) | Resulting Analogue |

| 1 | Benzaldehyde | Acetophenone | 2-Amino-4,6-diphenylnicotinonitrile |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-6-phenyl-4-(4-chlorophenyl)nicotinonitrile |

| 3 | 4-Methoxybenzaldehyde | 4-Methylacetophenone | 2-Amino-6-(4-methylphenyl)-4-(4-methoxyphenyl)nicotinonitrile |

| 4 | Thiophene-2-carbaldehyde | Acetophenone | 2-Amino-6-phenyl-4-(thiophen-2-yl)nicotinonitrile |

| 5 | Benzaldehyde | 4-Bromoacetophenone | 2-Amino-6-(4-bromophenyl)-4-phenylnicotinonitrile |

This table is a representative example based on the synthetic methodology described in the literature. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Phenylnicotinic Acid

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to deduce the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules such as 2-Amino-4-phenylnicotinic acid. acdlabs.com In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. acdlabs.com This gentle ionization process typically results in minimal fragmentation, preserving the molecular ion for detection. acdlabs.com

When coupled with a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, ESI allows for the determination of the analyte's exact mass with a high degree of accuracy, often to within a few parts per million (ppm). enovatia.com This high accuracy is crucial for confirming the elemental composition of this compound (C₁₂H₁₀N₂O₂), distinguishing it from other compounds with the same nominal mass. The precise mass measurement provided by HRMS is a powerful tool for verifying the identity of the synthesized or isolated compound. enovatia.com

Detection of Molecular Ions and Adducts

In positive-ion mode ESI-MS, this compound, which possesses a basic amino group, is expected to be readily protonated, forming the protonated molecular ion [M+H]⁺. southampton.ac.uk The molecular weight of this compound is 214.22 g/mol , and thus the primary ion observed would be at an m/z corresponding to this protonated species. Indeed, the isomeric compound 2-Amino-5-phenylnicotinic acid shows a molecular ion peak at m/z 214. vulcanchem.com

In addition to the protonated molecule, ESI mass spectra frequently show the presence of adduct ions. acdlabs.com These are formed when the analyte molecule associates with other ions present in the sample solution or mobile phase. acdlabs.comsouthampton.ac.uk Common adducts observed in positive-ion ESI-MS include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. southampton.ac.uk The presence of these adducts can further confirm the molecular weight of the analyte. For instance, the sodium adduct would appear at a mass 22.989 Da higher than the neutral molecule. Sometimes, if ammonium (B1175870) salts are present in the solvent system, an ammonium adduct [M+NH₄]⁺ may also be detected. southampton.ac.uk In negative-ion mode, the deprotonated molecule [M-H]⁻ would be the expected primary ion, resulting from the loss of a proton from the carboxylic acid group. southampton.ac.uk

| Ion Type | Formula | Mode | Expected m/z |

|---|---|---|---|

| Protonated Molecule | [C₁₂H₁₁N₂O₂]⁺ | Positive | 215.08 |

| Sodium Adduct | [C₁₂H₁₀N₂O₂Na]⁺ | Positive | 237.06 |

| Potassium Adduct | [C₁₂H₁₀N₂O₂K]⁺ | Positive | 253.03 |

| Deprotonated Molecule | [C₁₂H₉N₂O₂]⁻ | Negative | 213.06 |

The fragmentation of this compound in the mass spectrometer, which can be induced by techniques such as tandem mass spectrometry (MS/MS), would provide valuable structural information. The fragmentation pattern is influenced by the different functional groups present in the molecule. For amino acids, common fragmentation pathways include the loss of water ([M+H-H₂O]⁺) and the loss of carbon monoxide from the carboxyl group ([M+H-H₂O-CO]⁺). nih.gov The presence of the amino group can lead to the loss of ammonia (B1221849) ([M+H-NH₃]⁺). nih.gov The stability of the aromatic rings would likely result in fragment ions corresponding to the phenyl and pyridine (B92270) ring systems. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides information about the molecular formula and connectivity of a compound, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. aimspress.comnih.gov This technique relies on the diffraction of X-rays by a single crystal of the material. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. pan.pl

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information. This includes bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and conformation. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the amino and carboxylic acid groups, and π-stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound and its potential interactions with other molecules.

While specific crystallographic data for this compound is not publicly available as of the latest search, a typical crystallographic study would report the data in a standardized format, as exemplified in the conceptual table below.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = X Å, b = Y Å, c = Z Å α = 90°, β = X°, γ = 90° |

| Volume | The volume of the unit cell. | V = X ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | X g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = X.XX% |

Computational and Theoretical Chemistry Studies on 2 Amino 4 Phenylnicotinic Acid

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein or enzyme. These in silico methods are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Computational Docking to Enzyme Active Sites

Computational docking simulations are frequently employed to investigate how nicotinic acid derivatives, including compounds structurally related to 2-amino-4-phenylnicotinic acid, interact with enzyme active sites. These studies are instrumental in identifying potential enzyme inhibitors. For instance, derivatives of 5-aminonicotinic acid have been docked into the active sites of α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism, to evaluate their inhibitory potential. nih.govd-nb.info Such studies typically utilize software like Discovery Studio with algorithms such as CDOCKER, which is a grid-based docking method employing the CHARMM force field. nih.govd-nb.info

The process involves defining the binding site based on the location of a known co-crystallized ligand, such as acarbose (B1664774) in α-glucosidase. nih.gov The goal is to predict the most favorable binding pose of the ligand within the enzyme's active site, providing insights that can guide the synthesis of more potent inhibitors. nih.gov Similarly, docking studies on other enzyme classes, like nitroreductases, have been used to compare the binding affinities of nicotinic acid derivatives to known drugs, helping to elucidate their potential as antimicrobial agents. mdpi.com

Investigation of Binding Modes and Interaction Energies

Once a ligand is docked, the investigation focuses on its binding mode—the specific orientation and conformation it adopts within the active site—and the non-covalent interactions that stabilize the ligand-enzyme complex. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. researchgate.net

For example, in docking studies of 5-aminonicotinic acid derivatives with α-amylase, the carboxylate group of the pyridine (B92270) ring was observed to form hydrogen bonds with key residues like Asp197, while the phenyl substituent engaged in hydrophobic contacts with residues such as Trp58 and Tyr62. nih.govd-nb.info The amino group often participates in forming hydrogen bonds and salt bridges with acidic residues like Asp300. nih.govd-nb.info

The strength of these interactions is quantified by calculating the interaction energy or docking score, which provides an estimate of the binding affinity. Lower interaction energies generally indicate more stable and favorable binding. In one study, the CDOCKER interaction energies for a series of 5-aminonicotinic acid derivatives with α-amylase and α-glucosidase were calculated and compared to standard inhibitors to rank their potential efficacy. nih.gov

Table 1: Example of Docking Interaction Analysis for a Nicotinic Acid Derivative with α-Amylase

| Ligand Moiety | Interacting Residue(s) | Interaction Type |

|---|---|---|

| Phenyl Group | Trp58, Tyr62 | Hydrophobic Contact |

| Amino Group | Asp300 | Hydrogen Bond, Salt Bridge |

| Pyridine-3-carboxylate | Asp197, Arg195, His299 | Hydrogen Bond |

| Pyridine Ring | Glu233 | Pi-Anion Contact, Carbon-Hydrogen Bond |

This table is a generalized representation based on findings for related 5-aminonicotinic acid derivatives. nih.govd-nb.info

Identification of Potential Binding Hotspots and Cryptic Sites

Beyond well-defined active sites, computational methods are used to identify other potential binding locations on a protein's surface. Binding hotspots are regions with a high propensity for binding small molecule fragments, indicating they are energetically favorable for ligand interaction. rsc.org

A more elusive target are cryptic sites , which are binding pockets that are not apparent in the unbound (apo) structure of a protein but form upon a conformational change, often induced by ligand binding. nih.govnih.gov These sites are of great interest in drug discovery as they can provide novel targets for proteins previously considered "undruggable." nih.gov

Computational techniques like mixed-solvent molecular dynamics (MxMD) and tools like FTMap and SiteMap are used to detect these sites. ucl.ac.ukschrodinger.com These methods simulate the protein's dynamic behavior in the presence of small organic probe molecules, which can help reveal transient pockets and hotspots that may represent cryptic binding sites. nih.govucl.ac.ukschrodinger.com While specific studies on this compound are not detailed, the principles of identifying such sites are broadly applicable and could be used to explore new targets for this compound. The successful identification of cryptic sites relies on integrating molecular dynamics simulations with pocket detection algorithms and sometimes machine learning models. rsc.orgnih.govucl.ac.uk

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides profound insights into chemical reactions by mapping out the potential energy surface, identifying intermediates, and characterizing the high-energy transition states that connect them. This allows for a detailed understanding of reaction mechanisms, feasibility, and kinetics.

Transition State Analysis in Synthetic Reactions

The synthesis of substituted nicotinic acids often involves complex, multi-step reactions. Computational transition state analysis can be used to understand the mechanism and energetics of these synthetic routes. While a specific transition state analysis for the synthesis of this compound is not prominently documented, studies on related enzymatic reactions, such as the hydrolysis of nicotinamide (B372718) to nicotinic acid by nicotinamidase, showcase the power of these methods. mdpi.com

In such studies, quantum mechanics/molecular mechanics (QM/MM) methods are used to model the reaction within the enzyme's active site. mdpi.com Calculations can determine the structure of the transition state and the activation energy barrier for key steps, such as the formation of a tetrahedral intermediate. mdpi.com For example, in the pyrophosphorolysis of nicotinamide mononucleotide, computational modeling of the transition state revealed a highly dissociative mechanism with significant ribocation character. nih.gov These types of analyses are critical for understanding both enzymatic and chemical synthesis pathways, providing a basis for optimizing reaction conditions or designing better catalysts.

Tautomerization Equilibria and Energetics

Molecules like this compound, which contain both a pyridine ring and an amino group, can exist in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. The amino group on the pyridine ring can exist in equilibrium with its imino form.

Computational methods, particularly Density Functional Theory (DFT), are highly effective for studying these equilibria. nih.gov By calculating the Gibbs free energy of each possible tautomer, the relative stability and equilibrium population of each form can be predicted. nih.govd-nb.info For 2-aminopyridine (B139424), quantum-chemical calculations have shown that the amine tautomer is strongly favored in the gas phase, though the stability of the imine form can increase upon oxidation. nih.gov The solvent environment can also significantly influence the tautomeric equilibrium. d-nb.info Understanding the predominant tautomeric form is crucial as it dictates the molecule's chemical reactivity, hydrogen bonding patterns, and how it will interact with biological targets.

Table 2: Theoretical Relative Energies of Aminopyridine Tautomers

| Tautomer | Description | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Predicted Population |

|---|---|---|---|

| Amino Form | Proton on the exocyclic nitrogen | 0.00 (most stable) | Dominant |

| Imino Form | Proton on the ring nitrogen | ~2 | Minor |

Data is generalized from computational studies on 2-aminopyridine, the parent scaffold. nih.gov

Photochemical Pathways and Bond Cleavage Mechanisms

However, analysis of related molecules can provide a foundational understanding of potential photochemical behaviors. For instance, computational studies on nicotinic acid derivatives often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to investigate their electronic structure, stability, and reactivity. epstem.netmdpi.comepstem.net These methods are crucial for predicting how a molecule might behave upon absorbing light.

Research on other heterocyclic compounds, such as 2-amino-4-methylthiazole, has shown that UV irradiation can initiate ring-opening photoreactions through the cleavage of specific bonds within the heterocyclic ring. mdpi.com For example, the cleavage of a C-S bond was identified as a major initial step in the photochemistry of 2-amino-4-methylthiazole. mdpi.com This suggests that for this compound, the bonds within the pyridine ring, particularly those adjacent to the nitrogen atom or the amino and phenyl substituents, could be susceptible to photochemical cleavage.

Furthermore, studies on the photochemistry of amino acids and their derivatives indicate that processes like photo-induced electron transfer and the formation of radical species can lead to bond cleavage. conicet.gov.arrsc.org The presence of both an amino group and a carboxylic acid group on the nicotinic acid scaffold of this compound could lead to complex photochemical reactions, potentially involving intramolecular proton or electron transfer upon excitation.

General mechanisms of photodegradation for organic compounds often involve the generation of reactive oxygen species (ROS) if the process occurs in an aerobic environment. mdpi.com These ROS can then attack the molecule, leading to its decomposition. The specific sites of attack would be influenced by the electron density distribution within the this compound molecule, which could be modeled using computational methods.

Mechanistic Investigations of Biological Activities and Receptor Interactions

Enzyme Inhibition Mechanisms of Nicotinic Acid Derivatives

Nicotinic acid derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While many studies focus on various CA isoforms, the inhibition of Carbonic Anhydrase III (CAIII) is of particular interest.

The inhibitory action of nicotinic acid derivatives against CAIII is hypothesized to involve the coordination of a nitrogen atom within the inhibitor's structure to the zinc ion located in the enzyme's active site. researchgate.net Specifically, functional groups such as imines, amides, or hydroxamic acids in proximity to an ionizable group are thought to facilitate this interaction. researchgate.net For instance, the carboxylate group of some derivatives can directly coordinate with the zinc ion. nih.gov In the case of Acipimox, a nicotinic acid derivative, computational studies suggest its carboxylate group coordinates to the zinc ion, while its N-oxide group forms hydrogen bonds with amino acid residues like Thr or Gln within the active site of isoforms including hCA III. nih.gov

The inhibition percentages of a series of nicotinic acid derivatives against CAIII have been shown to range from 12% to 56%. researchgate.net This variability highlights how structural modifications on the nicotinic acid scaffold can influence inhibitory potency.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Nicotinic Acid Derivatives

| Derivative Type | Target Isoform | Inhibition Percentage | Proposed Interaction |

|---|---|---|---|

| Imines | CAIII | Up to 56% | Coordination of imine nitrogen with active site zinc ion. researchgate.net |

| Amides | CAIII | Variable | Coordination of amide nitrogen with active site zinc ion. researchgate.net |

| Hydroxamic acids | CAIII | Variable | Coordination of hydroxamic acid nitrogen with active site zinc ion. researchgate.net |

| Acipimox | hCA III | Low micromolar | Carboxylate group coordinates with zinc; N-oxide group forms hydrogen bonds with active site residues. nih.gov |

Homoserine dehydrogenase (HSD) is a key regulatory enzyme in the aspartate pathway, responsible for the biosynthesis of several amino acids, including methionine, threonine, and isoleucine. nih.govresearchgate.net The inhibition of HSD is a crucial mechanism for controlling the flux through this pathway. While direct studies on 2-Amino-4-phenylnicotinic acid are not prevalent, the general mechanisms of HSD inhibition often involve feedback regulation by downstream products of the pathway. nih.govwikipedia.org

For example, in many organisms, HSD is subject to feedback inhibition by L-threonine. nih.gov This is a form of allosteric regulation where the end product of the pathway binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov

In some cases, inhibition can occur through competitive or uncompetitive mechanisms. For instance, the amino acid cysteine has been shown to act as a competitive inhibitor with respect to the substrate homoserine and an uncompetitive inhibitor with respect to the cofactor NAD(P) for HSD from Sulfolobus tokodaii. nih.govresearchgate.net This suggests that the inhibitor binds to the enzyme-cofactor complex. nih.govresearchgate.net Kinetic analyses indicate a sequentially ordered mechanism where the cofactor (NAD) binds first, followed by the substrate (homoserine). nih.govresearchgate.net

Table 2: Kinetic Parameters of Cysteine Inhibition on S. tokodaii Homoserine Dehydrogenase (StHSD)

| Substrate | Inhibitor | Inhibition Type | Ki Value |

|---|---|---|---|

| Homoserine | Cysteine | Competitive | 11 µM nih.govresearchgate.net |

| NAD | Cysteine | Uncompetitive | 0.55 mM nih.govresearchgate.net |

| NADP | Cysteine | Uncompetitive | 1.2 mM nih.govresearchgate.net |

The chemical structure of nicotinic acid and its derivatives, including the carboxylate group and the pyridine (B92270) nitrogen, allows them to act as metal-binding groups and form coordination complexes with metal ions. nih.govresearchgate.net This property is central to their mechanism of inhibiting metalloenzymes, such as carbonic anhydrase, which contains a zinc ion in its active site. nih.gov

The primary mechanism of inhibition for many carboxylate-containing inhibitors of zinc metalloenzymes involves the direct coordination of the carboxylate group to the Zn(II) ion. nih.gov This interaction can displace or interfere with the binding of the zinc-coordinated water molecule, which is essential for the catalytic activity of carbonic anhydrases. unifi.it The nitrogen atom of the pyridine ring in nicotinic acid derivatives can also participate in coordination, further stabilizing the enzyme-inhibitor complex. researchgate.net Studies on various nicotinic acid derivatives have shown that moieties like imines, amides, or hydroxamic acids likely coordinate with the active site zinc ion through their nitrogen atoms. researchgate.net

Furthermore, nicotinic acid has been shown to influence the metabolism and uptake of zinc, suggesting a physiological interaction. researchgate.netnih.gov The formation of complexes between nicotinic acid and zinc may play a role in the bioavailability and transport of this essential metal ion. researchgate.net

Receptor Modulation and Antagonism/Agonism Mechanisms

Adenosine (B11128) receptors are a class of G protein-coupled receptors that are crucial in various physiological processes. The A1 adenosine receptor (A1AR) is a key target for therapeutic intervention. Compounds that block the stimulation of A1ARs are known as antagonists. drugbank.com While specific data for this compound as an A1AR antagonist is limited, the broader class of 2-aminonicotinonitrile derivatives has been investigated for adenosine receptor activity. For example, derivatives of 2-amino-4,6-diphenylnicotinonitrile have been noted for their A2A adenosine receptor antagonism. mdpi.com

The development of selective A1AR antagonists is an active area of research. High selectivity for the A1AR over other adenosine receptor subtypes, particularly the A2A receptor, is a critical attribute for potential therapeutic agents to minimize off-target effects. nih.gov Potent A1AR antagonists often exhibit high affinity for the human A1AR, with Ki values typically in the low nanomolar range. nih.gov

Table 3: Characteristics of Selected Adenosine A1 Receptor Antagonists

| Compound | Receptor Target | Affinity (Ki) | Selectivity Profile |

|---|---|---|---|

| DPCPX | Adenosine A1 | 0.46 nM (rat brain) medchemexpress.com | Highly selective for A1 over other subtypes. medchemexpress.com |

| KW3902 | Adenosine A1 | < 10 nM (human) nih.gov | > 200-fold selective over hA2A. nih.gov |

| BG9928 | Adenosine A1 | < 10 nM (human) nih.gov | > 200-fold selective over hA2A. nih.gov |

| SLV320 | Adenosine A1 | < 10 nM (human) nih.gov | > 200-fold selective over hA2A. nih.gov |

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a fundamental role in neurotransmission. semanticscholar.orgnih.gov The binding of agonists, such as acetylcholine, to sites at the interface of the receptor's subunits triggers a conformational change that opens the ion channel. mdpi.com

The agonist binding site is characterized by a pocket formed by several aromatic amino acids. nih.gov A key interaction for agonist binding is the cation-π interaction, where the positively charged quaternary ammonium (B1175870) group of the agonist interacts with the electron-rich face of an aromatic amino acid side chain, such as tryptophan or tyrosine. semanticscholar.orgnih.govmdpi.com For example, in the α4β4 nAChR, both acetylcholine and nicotine (B1678760) engage in a strong cation-π interaction with a conserved tryptophan residue (TrpB). semanticscholar.orgnih.gov Nicotine also participates in a hydrogen bond with a backbone carbonyl of this same residue. semanticscholar.orgnih.gov

Negatively charged amino acid residues, such as aspartate and glutamate, within the binding site are also crucial for interacting with the positively charged group of acetylcholine and other agonists. nih.gov The specific amino acids contributing to the binding pocket can differ between nAChR subtypes, leading to differential binding modes and affinities for various ligands. semanticscholar.orgnih.gov For instance, while the α4β4 receptor utilizes TrpB for a cation-π interaction with acetylcholine, the α7 receptor employs a different aromatic residue, TyrA, for this interaction. semanticscholar.orgnih.gov These subtle differences in the architecture of the binding site are fundamental to the selectivity of ligands for different nAChR subtypes.

Signal Transduction Pathway Modulation

The Raf/MEK/ERK pathway, also known as the MAPK/ERK cascade, is a critical signaling pathway that relays extracellular signals to the cell nucleus, thereby regulating fundamental cellular processes like proliferation, differentiation, survival, and apoptosis. wikipedia.org The cascade is initiated by the activation of Ras proteins, which then recruit and activate Raf kinases (A-RAF, B-RAF, C-RAF). Activated Raf phosphorylates and activates MEK1/2 (MAPK/ERK kinases), which are dual-specificity kinases. nih.gov In turn, activated MEK phosphorylates and activates ERK1/2 (extracellular signal-regulated kinases) on specific threonine and tyrosine residues. nih.gov Activated ERK can then translocate to the nucleus and phosphorylate numerous transcription factors, leading to changes in gene expression that can drive cell cycle progression. wikipedia.orgnih.gov

Aberrant activation of the Ras/Raf/MEK/ERK pathway is a hallmark of many human cancers, often due to mutations in Ras or B-Raf genes. nih.gov Consequently, the components of this pathway are significant targets for anticancer drug development. nih.gov Compounds derived from the 2-aminonicotinic acid scaffold can exert their biological effects by modulating this pathway. For instance, inhibitors can target the kinase activity of components like Raf or MEK, thereby blocking the downstream signaling cascade. mdpi.com The antiproliferative activity of certain thienopyrimidine analogues, which share structural similarities with nicotinic acid derivatives, has been linked to the inhibition of B-Raf kinases. nih.gov By interrupting this pathway, such compounds can halt the uncontrolled cell proliferation characteristic of cancer cells.

The antiproliferative effects of 2-aminonicotinic acid derivatives are not always a result of direct cell killing (cytotoxicity). Instead, they can involve more subtle mechanisms that interfere with the cell's ability to grow and divide. One such mechanism is the induction of cell cycle arrest. mdpi.com The cell cycle is a tightly regulated process with checkpoints that ensure proper cell division. Certain compounds can cause cells to halt at specific phases of the cycle, such as G1 or G2, preventing them from progressing to mitosis. mdpi.com For example, studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines showed that their antiproliferative effect on breast cancer cell lines was due to cell cycle arrest in the G1 phase for estrogen-positive cells and the G2 phase for others. mdpi.com

Another non-cytotoxic mechanism involves the modulation of signaling pathways that regulate cell survival. The Raf/MEK/ERK pathway, while often promoting proliferation, can also mediate growth inhibitory signaling under certain conditions, such as sustained ERK activation. mdpi.com Furthermore, some 2-aminoquinazoline (B112073) derivatives have been found to exhibit antiproliferative activity by interacting with double-stranded DNA, a target for many conventional antitumor agents, without necessarily inhibiting tyrosine kinases. hilarispublisher.com These findings suggest that compounds based on the 2-aminonicotinic acid framework can employ diverse strategies to inhibit tumor cell growth that extend beyond immediate cell death.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 2-aminonicotinic acid, the nature and position of substituents on the aromatic rings can profoundly influence their potency and mechanism of action.

Studies on related 2-amino-4,6-diphenylnicotinonitrile derivatives have demonstrated that substituents on the phenyl rings significantly impact their cytotoxic activity against cancer cell lines. mdpi.com For instance, an unsubstituted compound showed weak activity, whereas the introduction of specific substituents led to a dramatic increase in potency. mdpi.com A compound featuring a 3-methoxy group on one phenyl ring and a 4-chloro group on the other (Compound 3 in the study) exhibited exceptional cytotoxicity against the MDA-MB-231 breast cancer cell line, with an IC 50 value even lower than the standard chemotherapeutic drug, Doxorubicin. mdpi.com In contrast, a derivative with two 4-methoxy groups (Compound 4) showed activity comparable to Doxorubicin. mdpi.com This indicates that both electron-donating (methoxy) and electron-withdrawing (chloro) groups, as well as their positions, play a critical role.

The following interactive table summarizes the cytotoxic activities (IC 50 values) of several 2-amino-4,6-diphenylnicotinonitrile derivatives against two breast cancer cell lines, illustrating the impact of different substituents. mdpi.com

Similarly, SAR studies on 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes revealed that the nature and position of substituents on the phenyl ring of the piperazine (B1678402) moiety were fundamental to their allosteric enhancer activity at the A₁ adenosine receptor. nih.gov Derivatives with 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy substitutions were found to be the most active compounds. nih.gov These insights correlate specific structural features with mechanistic actions, guiding the rational design of more effective molecules.

The spatial arrangement of atoms and functional groups within a molecule can have a significant impact on its biological activity. Positional isomerism, which involves changing the position of a substituent on a scaffold, can lead to vastly different interactions with a biological target. For instance, the position of a methoxy (B1213986) group on the phenyl ring of 2-amino-4,6-diphenylnicotinonitriles affects their fluorescence emission maxima, which can be an indicator of altered electronic properties and potentially different biological activities. mdpi.com A 4-methoxy substitution resulted in a more significant blue shift in emission compared to a 3-methoxy substitution, highlighting the influence of substituent position. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms, is also a critical determinant of biological function. Enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit different potencies, efficacies, and even different types of activity because biological macromolecules, like receptors and enzymes, are themselves chiral. An improved synthesis of (2S, 4S)- and (2S, 4R)-2-amino-4-methyldecanoic acids allowed for the definitive assignment of the stereochemistry of a natural product by comparing the NMR data of the two diastereomers with the natural compound. nih.gov This underscores the necessity of controlling stereochemistry during synthesis to obtain the desired biologically active isomer. While specific stereochemical studies on this compound are not detailed in the provided context, the principles demonstrate that its activity would likely be highly dependent on its stereoisomeric form if chiral centers are present in its derivatives.

Design of Analogs with Enhanced Mechanistic Specificity

The development of analogs of this compound with enhanced mechanistic specificity is a key area of research aimed at improving therapeutic efficacy and reducing off-target effects. This process involves systematic structural modifications to the parent molecule to optimize its interaction with specific biological targets. The design of such analogs is guided by a deep understanding of the structure-activity relationships (SAR) of the nicotinic acid scaffold and its derivatives.

The core structure of this compound offers several positions for chemical modification, including the amino group at position 2, the carboxylic acid group at position 3, the phenyl ring at position 4, and the pyridine ring itself. By altering these functional groups and their substituents, researchers can fine-tune the molecule's electronic, steric, and hydrophobic properties to enhance its binding affinity and selectivity for a particular receptor or enzyme.

Detailed research into nicotinic acid derivatives has revealed that even minor structural changes can lead to significant alterations in biological activity. For instance, studies on related nicotinic acid compounds have shown that modifications at positions 5 and 6 of the pyridine ring can significantly impact their inhibitory activity against enzymes like α-amylase and α-glucosidase. acs.orgnih.gov This highlights the potential for similar modifications on the this compound framework to modulate its interaction with specific biological targets.

Furthermore, the synthesis of various derivatives, such as amides, esters, and hydrazides, from the carboxylic acid moiety of 2-aminonicotinic acid has been explored to develop compounds with tuberculostatic activity. nih.gov This suggests that derivatization of the carboxyl group in this compound could be a viable strategy for creating analogs with novel mechanistic profiles.

The design of selective inhibitors for specific enzymes, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), has been successfully achieved with other nicotinic acid-based compounds. nih.gov This success provides a blueprint for the rational design of this compound analogs targeting other specific enzymes or receptors. Computational modeling and docking studies often play a crucial role in this process, allowing for the virtual screening of potential analogs and the prediction of their binding modes and affinities before their chemical synthesis.

A systematic approach to analog design involves creating a library of compounds with diverse modifications and evaluating their biological activity and selectivity through in vitro and in vivo assays. The data obtained from these studies are then used to build robust SAR models that guide the design of next-generation analogs with further improved mechanistic specificity.

The following interactive data table summarizes hypothetical analogs of this compound and the potential impact of their structural modifications on mechanistic specificity, based on findings from related nicotinic acid derivatives.

| Analog | Modification | Rationale for Enhanced Specificity | Potential Target Class |

| Analog A | Methyl ester at position 3 | Increased lipophilicity for better cell membrane penetration. | Intracellular enzymes |

| Analog B | Acetylation of the amino group at position 2 | Reduced basicity, potentially altering receptor subtype selectivity. | G-protein coupled receptors |

| Analog C | Hydroxyl group on the phenyl ring at position 4 | Introduction of a hydrogen bond donor for specific receptor interactions. | Kinases |

| Analog D | Thioamide at position 3 | Altered electronic and steric properties of the carboxyl group. | Metalloproteinases |

| Analog E | Introduction of a halogen at position 5 | Modulation of the electronic properties of the pyridine ring. | Ion channels |

| Analog F | N-alkylation of the amino group at position 2 | Increased steric bulk to probe binding pocket size. | Transferases |

Emerging Research Directions and Future Perspectives

Development of 2-Amino-4-phenylnicotinic Acid as a Scaffold for Chemical Probe Discovery

The intrinsic properties of the this compound scaffold make it an attractive starting point for the design and synthesis of chemical probes. These tools are essential for studying biological processes in real-time. The core structure, featuring amino, phenyl, and carboxylic acid functional groups, offers multiple points for modification, allowing for the attachment of reporter molecules such as fluorophores or biotin.

Derivatives of similar 2-aminopyridine (B139424) structures have shown promise as fluorescent sensors. For instance, 2-amino-4,6-diphenylnicotinonitriles exhibit solvent-dependent shifts in their fluorescence emission spectra, a property that can be exploited for developing probes to monitor changes in the microenvironment of biological systems. mdpi.com The development of probes based on the this compound backbone could be achieved through a modular approach, where different reactive groups are coupled to the core ligand to create a library of probes for screening against various biological targets. nih.gov

Advanced Synthetic Methodologies for Diversification and Library Synthesis

The exploration of the full potential of this compound is contingent on the development of efficient and versatile synthetic methodologies for the creation of diverse chemical libraries. Current synthetic strategies for related 2-aminonicotinic acid derivatives often involve multi-step processes. mdpi.com For example, the synthesis of 2-amino-4,6-diphenylnicotinonitriles has been achieved through a two-step process involving the initial formation of chalcones followed by their reaction with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). mdpi.com

Future research will likely focus on developing more streamlined and high-throughput synthetic routes. Methodologies such as solvent-free reactions, microwave-assisted synthesis, and the use of novel catalysts are being explored to enhance reaction efficiency and yield for related compounds. mdpi.comnih.gov These advanced methods will be crucial for rapidly generating a wide array of this compound derivatives with varied substituents on the phenyl ring, the amino group, and the carboxylic acid moiety. This diversification is key to systematically exploring the structure-activity relationships of this chemical class.

Comprehensive In Silico Screening and De Novo Design of Novel Ligands

Computational approaches, including in silico screening and de novo design, are powerful tools for accelerating the discovery of novel ligands based on the this compound scaffold. These methods allow for the virtual screening of large compound libraries against specific biological targets, predicting their binding affinity and potential activity before committing to laborious and expensive chemical synthesis.

De novo drug design algorithms can generate novel chemical entities that are optimized to fit the binding site of a target protein. nih.govnih.gov Starting with the this compound core, these programs can suggest modifications and additions to the scaffold to enhance its interaction with a target of interest. This computational-led approach can significantly reduce the time and resources required for lead optimization. Molecular docking studies, a key component of in silico screening, can further refine the selection of promising candidates by providing insights into the binding modes and key interactions between the designed ligands and their biological targets. nih.gov

Investigation of Photochemical Reactivity for Advanced Materials or Biological Applications

The photophysical properties of molecules based on the 2-aminopyridine core suggest that this compound and its derivatives could have interesting photochemical reactivity. Studies on related 2-amino-4,6-diphenylnicotinonitriles have revealed that these compounds possess fluorescent properties that are sensitive to their environment. mdpi.comresearchgate.net This opens up possibilities for their use in developing advanced materials, such as organic light-emitting diodes (OLEDs) or fluorescent sensors.

Furthermore, the interaction of these molecules with light could be harnessed for biological applications. For instance, photosensitizers are molecules that can be activated by light to produce reactive oxygen species, which can be used in photodynamic therapy to kill cancer cells. The investigation into the photochemical reactivity of the this compound scaffold could uncover novel photosensitizing capabilities or photo-switchable biological activities, expanding its potential utility.

Elucidation of Undiscovered Biological Targets and Mechanisms for this compound Derivatives

While the full biological potential of this compound is yet to be unlocked, derivatives of similar heterocyclic scaffolds have shown a wide range of biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects. mdpi.commdpi.com This suggests that derivatives of this compound could interact with a variety of currently unknown biological targets.

Future research will focus on unbiased screening of this compound derivative libraries against a broad panel of biological targets to identify novel bioactivities. Once a hit is identified, further studies will be necessary to elucidate the specific molecular target and the underlying mechanism of action. Techniques such as affinity chromatography, proteomics, and genetic approaches will be instrumental in this process. The discovery of novel biological targets for this class of compounds could pave the way for the development of new therapeutic agents for a range of diseases.

Q & A

Q. What established synthetic methodologies are available for 2-Amino-4-phenylnicotinic acid?

The compound can be synthesized via organolithium reagent addition to pyridyl-3-oxazoline intermediates derived from nicotinic acid. For example, phenyllithium reacts with the oxazoline derivative to form a 1,4-dihydropyridine intermediate, which is oxidized in air to yield the 4-phenyl-substituted pyridine backbone. Subsequent deprotection (e.g., acidic or basic hydrolysis) isolates this compound. This method ensures regioselectivity at the 4-position and functionalization at the 2-amino group .

Q. How should researchers characterize the structure of this compound?

Use a combination of spectroscopic techniques:

- NMR : Analyze / spectra to confirm the phenyl group (aromatic protons at δ 7.2–7.6 ppm) and the amino group (broad singlet near δ 5.5–6.0 ppm).

- IR : Identify carboxylic acid (C=O stretch ~1700 cm) and amino (N–H bend ~1600 cm) functional groups.

- Mass spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 215.2 for CHNO) .

Q. What purification strategies are recommended for isolating this compound?

Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) improves purity. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Temperature control : Maintain sub-zero temperatures (−78°C) during organolithium addition to prevent side reactions.

- Stoichiometry : Use a 1.2–1.5 molar excess of phenyllithium to ensure complete conversion.

- Oxidation : Limit exposure to ambient oxygen to avoid over-oxidation; inert atmospheres (N/Ar) may stabilize intermediates .

Q. What computational approaches predict the reactivity of this compound in further derivatization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- The amino group at C2 acts as an electron donor, activating the C5 position for electrophilic substitution.

- The phenyl group at C4 induces steric hindrance, directing reactions to the less hindered C6 position .

Q. How do researchers reconcile discrepancies in reported spectral data or physical properties?

- Melting point variations : Cross-check purity via DSC (Differential Scanning Calorimetry) and compare with NIST-standardized methods. Contaminants (e.g., unreacted oxazoline) lower observed melting points .

- Spectral mismatches : Validate instrumentation calibration using certified reference materials (e.g., NIST-traceable NMR standards) .

Data Contradiction and Validation

Q. How should conflicting biological activity data for this compound derivatives be analyzed?

- Dose-response curves : Compare EC values across studies; variations may arise from assay conditions (e.g., cell line specificity, solvent effects).

- Structural analogs : Evaluate substituent effects (e.g., electron-withdrawing groups at C5 reduce bioavailability). Use meta-analysis tools to identify trends .

Q. What strategies validate the stability of this compound under physiological conditions?

- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via LC-MS.

- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the phenyl and amino moieties .

Methodological Guidelines

Q. What analytical workflows ensure reproducibility in synthesizing this compound?

Q. How can researchers address low yields in multi-step syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.